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molecular formula C8H5ClN2O B1356722 6-Chloro-1,7-naphthyridin-2(1H)-one CAS No. 93493-68-6

6-Chloro-1,7-naphthyridin-2(1H)-one

Cat. No. B1356722
M. Wt: 180.59 g/mol
InChI Key: NRUPILJTHVRVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536208

Procedure details

A mixture of 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 ml of POCl3 were warmed at reflux for one hour to give a clear solution. Upon cooling, a precipitate formed and the mixture was poured cautiously over ice. CH2Cl2 was added and the mixture was neutralized with solid K2CO3. The CH2Cl2 layer was separated and the aqueous layer washed twice with CHCl3. The combined organic layers were washed with water, dried over K2CO3 and evaporated to give a white solid. The solid was recrystallized from hexane/acetone to give 1.14 g (95% of theoretical) of the desired product as short, white needles having a melting point of 213°-216° C. Analysis calculated for C8H4Cl2N2 : C, 48.27; H, 2.03; N, 14.08. Found: C, 48.80; H, 2.09; N, 14.55.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][N:11]=1)[NH:8][C:7](=O)[CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:15].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Cl:15][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][N:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC=1C=C2C=CC(NC2=CN1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a precipitate formed
ADDITION
Type
ADDITION
Details
the mixture was poured cautiously over ice
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
WASH
Type
WASH
Details
the aqueous layer washed twice with CHCl3
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hexane/acetone

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CN=C(C=C2C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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